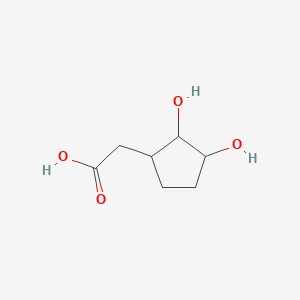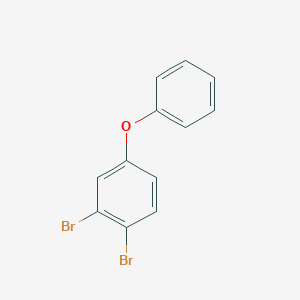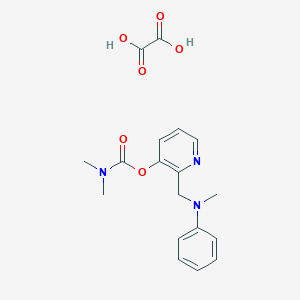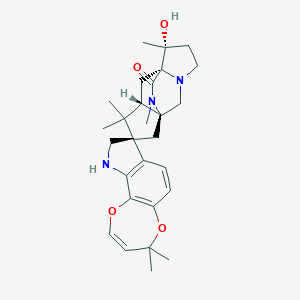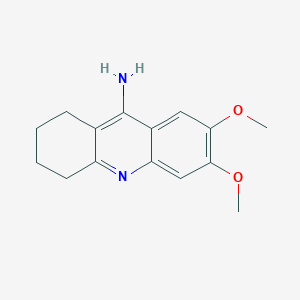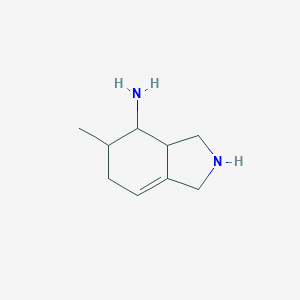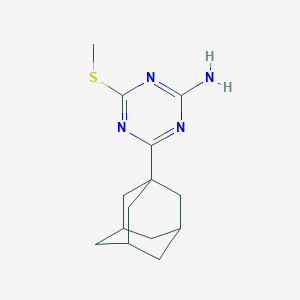
4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of adamantyl-triazine derivatives typically involves reactions that incorporate adamantyl groups into the triazine ring. For example, the synthesis of 5-(1-adamantyl)-2-aminomethyl-4-substituted-1,2,4-triazoline-3-thiones involves reactions with formaldehyde and primary aromatic amines or substituted piperazines, demonstrating a methodology that could be adapted for the synthesis of the target compound (El-Emam et al., 2013).
Molecular Structure Analysis
Structural analysis of adamantyl-triazine derivatives, such as the refinement of 2-amino-6-(4-methyl-l-piperazinyl)4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine, provides insights into the molecular configurations and the influence of temperature on the disorder of adamantyl groups. These studies can shed light on the structural characteristics of the compound (Perrakis et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of adamantyl-triazine derivatives involve interactions with various reagents. The regioselective N2-amination of triazinones and subsequent reactions highlight the chemical versatility of the triazine ring, which can be extrapolated to understand the reactions involving "4-(1-Adamantyl)-6-(methylthio)-1,3,5-triazin-2-amine" (Sanemitsu et al., 1983).
Physical Properties Analysis
The physical properties of adamantyl-triazine derivatives can be complex due to the bulky adamantyl group and the triazine ring. Studies on similar compounds, such as the crystal structure determination of related triazine derivatives, can provide valuable insights into the crystallinity, molecular packing, and intermolecular interactions relevant to "4-(1-Adamantyl)-6-(methylthio)-1,3,5-triazin-2-amine" (Perrakis et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of adamantyl-triazine derivatives, are influenced by the structural features of the triazine ring and the substituents attached to it. Investigations into the synthesis and reactivity of such compounds can offer insights into the chemical behavior of "4-(1-Adamantyl)-6-(methylthio)-1,3,5-triazin-2-amine" and its potential interactions with other chemicals (Kunishima et al., 1999).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds related to "4-(1-Adamantyl)-6-(methylthio)-1,3,5-triazin-2-amine" have been synthesized and tested for their antimicrobial properties. For example, N-(1-adamantyl)carbothioamide derivatives exhibited potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Notably, compounds from this category showed significant reduction of serum glucose levels in streptozotocin-induced diabetic rats, indicating their hypoglycemic activity as well (Al-Abdullah et al., 2015).
Structural and Mechanistic Studies
The structural refinement of compounds containing the adamantyl group, including those related to "4-(1-Adamantyl)-6-(methylthio)-1,3,5-triazin-2-amine", has been conducted to understand their interaction at different temperatures. This research sheds light on the effect of temperature on the disorder of the adamantyl group, contributing to the understanding of how structural variations can impact the biological activity of these molecules (Perrakis et al., 1996).
Potential DHFR Inhibition
Adamantyl-group-bearing diamino-s-triazines were synthesized as potential DHFR inhibitors, with their pharmacological properties tested. The study constructed model structures of the L1210 mouse DHFR-ligand ternary complex to evaluate the binding affinities of these compounds to DHFR. Some compounds demonstrated weak activity against P388 and KB cell lines in vitro, highlighting the potential therapeutic applications of these molecules (Tsitsa et al., 1993).
Antiviral and Anti-inflammatory Activities
Research has also explored the antiviral and anti-inflammatory activities of adamantyl-triazole derivatives. Certain compounds showed potent antibacterial activity, with some demonstrating good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats. These findings indicate the potential of adamantyl-containing compounds in developing new therapeutic agents with antimicrobial and anti-inflammatory properties (Al-Abdullah et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBHXZJWGQHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381940 | |
| Record name | 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Adamantan-1-yl)-6-(methylthio)-1,3,5-triazin-2-amine | |
CAS RN |
175204-72-5 | |
| Record name | 4-(Methylthio)-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





